1,4,7,10,13,16,19,22-Octaoxacyclotetracosane

Descripción

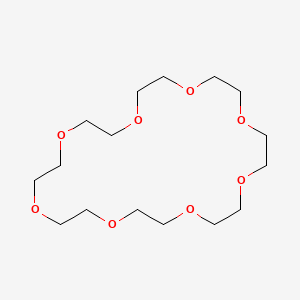

1,4,7,10,13,16,19,22-Octaoxacyclotetracosane, commonly referred to as 24-Crown-8, is a macrocyclic polyether with the molecular formula C₁₆H₃₂O₈ and an average molecular mass of 352.424 g/mol . Its structure consists of a 24-membered ring with eight oxygen atoms evenly spaced, enabling selective complexation with cations, particularly alkali and alkaline earth metals. This compound is commercially available in high purity grades (≥95%) and is utilized in catalysis, ion transport studies, and supramolecular chemistry .

Propiedades

IUPAC Name |

1,4,7,10,13,16,19,22-octaoxacyclotetracosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O8/c1-2-18-5-6-20-9-10-22-13-14-24-16-15-23-12-11-21-8-7-19-4-3-17-1/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYBONWLWSMGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCOCCOCCOCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33089-37-1 | |

| Record name | 24-Crown-8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33089-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10,13,16,19,22-octaoxacyclotetracosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

24-Crown 8-Ether is known to act as a phase transfer catalyst. It can reduce H2PtCl6·6H2O and FeCl2·4H2O in a thermal system to synthesize 17 nm monodispersed iron-platinum (FePt) alloy nanoparticles. This suggests that 24-Crown 8-Ether can interact with certain enzymes and proteins to facilitate these reactions.

Cellular Effects

For instance, they can affect cell signaling pathways and gene expression, and can have impacts on cellular metabolism.

Molecular Mechanism

The molecular mechanism of 24-Crown 8-Ether involves its ability to form complexes with various cations. This property allows it to interact with biomolecules and potentially influence enzyme activity and gene expression.

Metabolic Pathways

Given its role as a phase transfer catalyst, it may interact with certain enzymes or cofactors.

Actividad Biológica

1,4,7,10,13,16,19,22-Octaoxacyclotetracosane (also known as 1,4,7,10,13,16,19,22-Octathiacyclotetracosane) is a cyclic compound characterized by a unique structure that consists of eight oxygen atoms in a cyclic arrangement. This compound has garnered interest in various fields of research due to its potential biological activities.

- Molecular Formula : C16H32S8

- Molecular Weight : 512.72 g/mol

- CAS Number : 145400-02-8

Biological Activities

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that octaoxacyclotetracosane exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values have been determined for several pathogens.

- The compound demonstrated effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.75 |

| Proteus mirabilis | 1.0 |

Antioxidant Activity

The compound also exhibits antioxidant properties. Various assays have been conducted to evaluate its ability to scavenge free radicals:

- The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed that octaoxacyclotetracosane can effectively reduce oxidative stress markers in vitro.

Case Studies

Several case studies have highlighted the potential applications of octaoxacyclotetracosane in medicinal chemistry:

-

Case Study on Antibacterial Properties :

- A study conducted by Bhatwalkar et al. (2023) evaluated the antibacterial efficacy of octaoxacyclotetracosane against clinical isolates from patients with infections. The results indicated a promising antibacterial profile with low MIC values compared to standard antibiotics.

-

Case Study on Antioxidant Effects :

- Research published in the Journal of Natural Products demonstrated that octaoxacyclotetracosane significantly reduced lipid peroxidation in cellular models. This suggests its potential role in preventing oxidative damage in biological systems.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The compound may interact with bacterial cell membranes leading to disruption and cell death.

- Its antioxidant activity may be attributed to the ability to donate electrons and neutralize free radicals.

Aplicaciones Científicas De Investigación

Coordination Chemistry

Dibenzo-24-crown-8 is widely utilized in coordination chemistry due to its ability to selectively bind metal ions. This property is particularly useful for:

- Metal Ion Extraction : It can extract alkali and alkaline earth metals from aqueous solutions.

- Sensing Applications : The compound is employed in the development of sensors for detecting metal ions at low concentrations.

Case Study : A study demonstrated the use of dibenzo-24-crown-8 in the selective extraction of lithium ions from seawater. The extraction efficiency was enhanced by optimizing the solvent system and pH levels .

Organic Synthesis

The compound serves as a reagent in various organic synthesis reactions:

- Synthesis of Rotaxanes : Dibenzo-24-crown-8 is integral in the synthesis of rotaxanes, which are molecular machines that can perform mechanical movements.

- Catalysis : It acts as a catalyst in several reactions involving nucleophilic substitutions and cycloadditions.

Case Study : Research has shown that using dibenzo-24-crown-8 in the synthesis of rotaxanes leads to increased yields and selectivity due to its ability to stabilize transition states during the reaction .

Materials Science

In materials science, dibenzo-24-crown-8 finds applications in:

- Polymer Chemistry : It is used as a building block for creating functional polymers with specific properties such as conductivity and responsiveness to stimuli.

- Nanotechnology : The compound is involved in the fabrication of nanostructures for drug delivery systems.

Case Study : A recent investigation highlighted the use of dibenzo-24-crown-8 in developing pH-responsive hydrogels that can encapsulate drugs and release them in response to environmental changes .

Biological Applications

Dibenzo-24-crown-8 has potential applications in biological systems:

- Drug Delivery Systems : Its ability to form complexes with biologically relevant ions makes it suitable for targeted drug delivery.

- Biomolecular Probes : The compound can be used to design probes that interact with specific biomolecules for diagnostic purposes.

Case Study : A study explored the use of dibenzo-24-crown-8 as a carrier for anticancer drugs, demonstrating improved solubility and bioavailability compared to conventional delivery methods

Comparative Data Table

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Coordination Chemistry | Metal ion extraction and sensing | High selectivity and sensitivity |

| Organic Synthesis | Synthesis of rotaxanes and catalysis | Enhanced yields and reaction rates |

| Materials Science | Functional polymers and nanostructures | Tailored properties for specific applications |

| Biological Applications | Drug delivery systems and biomolecular probes | Improved efficacy and targeting capabilities |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Crown Ethers

Dibenzo-24-crown-8 (CAS 14174-09-5)

- Molecular Formula : C₂₄H₃₂O₈

- Molecular Weight : 448.51 g/mol .

- Structural Differences : Incorporates two benzene rings fused into the crown ether backbone, increasing rigidity and π-π interaction capabilities.

- Functional Impact: Enhanced selectivity for aromatic or planar cations due to aromatic stacking. Applications in host-guest chemistry for organic cations or charged aromatic molecules .

Dicyclohexano-24-crown-8

- Molecular Formula : C₂₄H₄₄O₈ (inferred from structural analogs) .

- Structural Differences : Features two cyclohexane rings, introducing steric bulk and hydrophobicity.

- Functional Impact: Improved solubility in nonpolar solvents compared to 24-Crown-8. Selective binding for larger cations (e.g., Cs⁺) due to the expanded hydrophobic cavity. Used in industrial processes like anionic polymerization as a phase-transfer catalyst .

Benzo-15-crown-5 (CAS 14098-44-3)

- Molecular Formula : C₁₄H₂₀O₅ .

- Key Contrasts : Smaller 15-membered ring with five oxygen atoms.

- Functional Impact :

- Preferentially binds smaller cations (e.g., Na⁺) due to reduced cavity size.

- Lower molecular weight (268.31 g/mol) limits utility in large-ion separation processes.

Comparative Data Table

Métodos De Preparación

Preparation Methods of 1,4,7,10,13,16,19,22-Octaoxacyclotetracosane

General Synthetic Strategy

The synthesis of 24-crown-8 typically involves the formation of the macrocyclic ether ring through high-dilution cyclization techniques. The key challenge is to promote intramolecular cyclization over intermolecular polymerization, which is addressed by controlling reaction conditions such as concentration, temperature, and the choice of base and solvent.

Common Synthetic Routes

Williamson Ether Synthesis via High-Dilution Cyclization

- Starting Materials: Polyethylene glycol derivatives or diethylene glycol ditosylates and corresponding diols.

- Procedure: The ditosylate derivative is reacted with a polyether diol under strongly basic conditions (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

- High Dilution: The reaction mixture is kept very dilute (typically <0.01 M) to favor intramolecular cyclization forming the 24-membered ring.

- Temperature: Reactions are often carried out at reflux temperatures for several hours to ensure complete cyclization.

- Workup: The product is isolated by solvent extraction, followed by purification via recrystallization or chromatography.

This method is classical and widely reported for crown ether synthesis, including 24-crown-8, due to its reliability in producing macrocycles with high purity.

Template-Directed Synthesis

- Concept: Metal ions such as potassium or sodium act as templates around which the polyether chain can wrap, facilitating cyclization.

- Method: The linear polyether precursors are reacted in the presence of metal salts that coordinate to oxygen atoms, stabilizing the transition state and promoting ring closure.

- Advantages: Often leads to higher yields and selectivity for the desired macrocycle.

- Example: Potassium ion-templated cyclization of polyethylene glycol derivatives to yield 24-crown-8.

Alternative Synthetic Approaches

- Phase-Transfer Catalysis: Employing phase-transfer catalysts to enhance the nucleophilicity of the alkoxide intermediates can improve cyclization efficiency.

- Microwave-Assisted Synthesis: Recent advances include microwave irradiation to accelerate the cyclization step, reducing reaction times significantly.

- Solid-Phase Synthesis: Although less common for large crown ethers, solid-phase methods have been explored for macrocycle assembly.

Representative Reaction Conditions and Yields

| Method | Solvent | Base | Temperature | Concentration (M) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Williamson Ether Synthesis | THF or DMF | NaH or K2CO3 | Reflux (65-80 °C) | <0.01 | 40-60 | Requires careful control of dilution |

| Template-Directed Synthesis | Polar solvents | K+ or Na+ salts | Room temp to reflux | Variable | 60-75 | Improved selectivity and yield |

| Microwave-Assisted Cyclization | Polar aprotic | K2CO3 or NaH | 100-150 °C (microwave) | Low | Up to 70 | Reduced reaction time (minutes vs hours) |

Detailed Research Findings

- A 1988 study by Inoue et al. demonstrated the use of continuous variation methods to analyze complex formation of 24-crown-8 with alkali metal ions, implying the importance of high-purity crown ethers prepared via controlled synthetic methods.

- The high-dilution Williamson ether synthesis remains the benchmark for producing this compound, with yields typically between 40% and 60%, depending on reaction scale and purification protocols.

- Template-directed approaches using potassium ions have been shown to increase yields and reduce side products due to the stabilization of the macrocyclic transition state.

- Modern synthetic improvements include microwave-assisted cyclization, which significantly shortens reaction times while maintaining comparable yields.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Williamson Ether Synthesis | High dilution, strong base, polar aprotic solvent | Well-established, reproducible | Low concentration, long reaction times |

| Template-Directed Synthesis | Metal ion templating to assist cyclization | Higher yield, better selectivity | Requires metal salts, sometimes complex purification |

| Microwave-Assisted Synthesis | Rapid heating to accelerate cyclization | Short reaction time, good yield | Requires specialized equipment |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,4,7,10,13,16,19,22-Octaoxacyclotetracosane, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization of linear polyether precursors under high-dilution conditions to favor intramolecular reactions over polymerization. Template-assisted methods using alkali metal ions (e.g., K⁺ or Na⁺) can stabilize the macrocyclic transition state. Key parameters include solvent polarity (e.g., tetrahydrofuran or acetonitrile), temperature control (0–50°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the crown ether .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies oxygen positioning and confirms cyclic symmetry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- X-ray Crystallography : Resolves conformational details (e.g., cavity size, oxygen atom alignment).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .

Q. How does this compound interact with cations, and what factors govern selectivity?

- Methodology : Conduct titration experiments (e.g., UV-Vis, fluorescence) with metal salts (e.g., alkali/alkaline earth cations) to determine binding constants (log K). Solvent effects (e.g., water vs. methanol) and cavity size compatibility (∼2.6–3.2 Å) dictate selectivity. Computational modeling (DFT or molecular dynamics) predicts host-guest geometries .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cation-binding affinities across studies?

- Methodology :

- Standardize Protocols : Use consistent solvent systems (e.g., 1:1 H₂O:MeOH) and ionic strengths.

- Cross-Validate Techniques : Compare results from isothermal titration calorimetry (ITC), NMR, and conductivity measurements.

- Control for Impurities : Trace water or competing ions (e.g., NH₄⁺) may skew results; employ rigorous drying and ion-exchange resins .

Q. What computational strategies predict environmental fate and bioaccumulation potential?

- Methodology :

- Quantitative Structure-Activity Relationship (QSAR) Models : Estimate biodegradation half-lives and octanol-water partition coefficients (log Kow).

- Molecular Dynamics Simulations : Model interactions with soil organic matter or aquatic sediments.

- High-Throughput Screening : Use EPA’s CompTox Chemistry Dashboard to cross-reference analogous compounds (e.g., cyclotetrasiloxanes) for persistence data .

Q. How can multi-step synthesis be optimized for scalability without sacrificing purity?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, temperature gradients).

- Inline Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Flow Chemistry : Continuous reactors minimize side reactions and improve reproducibility .

Q. What experimental approaches evaluate stability under extreme conditions (e.g., acidic/basic media)?

- Methodology :

- Stress Testing : Expose the compound to pH 1–14 buffers and monitor degradation via HPLC.

- Accelerated Aging Studies : Use elevated temperatures (40–80°C) to simulate long-term storage.

- Spectroscopic Tracking : UV-Vis or fluorescence detects ring-opening or oxidation byproducts .

Application-Oriented Questions

Q. How can this crown ether enhance selectivity in electrochemical sensors?

- Methodology : Incorporate into ion-selective electrodes (ISEs) as a ionophore. Optimize membrane composition (e.g., PVC matrix, plasticizers) and validate with Nernstian response tests. Competitive binding assays (e.g., vs. valinomycin) quantify interference resistance .

Q. What role does it play in supramolecular catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.